![molecular formula C12H15ClN2 B070839 4-(Piperidin-4-YL)benzonitrile hydrochloride CAS No. 162997-34-4](/img/structure/B70839.png)
4-(Piperidin-4-YL)benzonitrile hydrochloride
Overview
Description
4-(Piperidin-4-YL)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H15ClN2. It is a derivative of benzonitrile, where a piperidine ring is attached to the benzene ring at the para position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-YL)benzonitrile hydrochloride typically involves the following steps:
Formation of 4-(Piperidin-4-YL)benzonitrile: This can be achieved by reacting 4-bromobenzonitrile with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Conversion to Hydrochloride Salt: The free base form of 4-(Piperidin-4-YL)benzonitrile is then treated with hydrochloric acid to form the hydrochloride salt. This step is typically performed in an aqueous solution to facilitate the formation of the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-YL)benzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or other suitable solvents.
Major Products
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 4-(Piperidin-4-YL)benzylamine.
Oxidation: Formation of N-oxides of the piperidine ring.
Scientific Research Applications
Pharmaceutical Development
4-(Piperidin-4-YL)benzonitrile hydrochloride is primarily utilized as a lead compound in the development of new pharmaceuticals. Its structural properties suggest potential interactions with neurotransmitter receptors, which are crucial for treating conditions such as anxiety, depression, and other neuropsychiatric disorders. Research indicates that this compound may influence dopamine and serotonin pathways, highlighting its relevance in neuropharmacology.
Case Studies
- Neuropharmacological Research : Studies have shown that derivatives of this compound exhibit binding affinity to specific receptors involved in pain modulation and anxiety relief. These findings suggest its potential as a therapeutic agent in treating chronic pain and mood disorders .
- Drug Design : The compound has been incorporated into various drug design frameworks, demonstrating its versatility in creating novel therapeutic agents targeting specific biological pathways .
Biological Research
The compound plays a critical role in biological research, particularly in studies examining receptor interactions and signaling pathways. Its ability to act as a ligand for various receptors enables researchers to explore the mechanisms underlying drug actions and their therapeutic effects.
Applications in Biological Studies
- Receptor Interaction Studies : Investigations into how this compound interacts with neurotransmitter receptors have provided insights into its potential biological activities .
- Mechanistic Studies : The compound has been used to elucidate the mechanisms of action for other pharmacologically active compounds, contributing to a better understanding of drug-receptor dynamics .
Material Science
In material science, this compound is explored for its incorporation into polymer formulations. Its chemical properties can enhance the flexibility and thermal stability of materials, making it valuable for advanced applications in various industries.
Material Properties
- Polymer Enhancement : The compound can be used to modify the physical properties of polymers, leading to improved performance in applications such as coatings and adhesives .
- Synthesis of Specialty Chemicals : Its reactivity allows it to serve as an intermediate in the synthesis of more complex organic molecules used across different industrial processes.
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for chromatographic techniques. This application is critical for accurately quantifying similar compounds within complex mixtures.
Analytical Applications
- Chromatographic Reference : The compound's consistent chemical behavior makes it suitable as a standard in high-performance liquid chromatography (HPLC), aiding in the analysis of pharmaceutical formulations and environmental samples .
Agrochemical Formulations
Emerging research suggests that this compound may find applications in agrochemical formulations aimed at developing crop protection agents. This aligns with sustainable agricultural practices by potentially offering new solutions for pest management.
Research Insights
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-YL)benzonitrile hydrochloride depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The piperidine ring can interact with various molecular targets, influencing signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-YL)benzoic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(Piperidin-4-YL)benzamide: Contains an amide group instead of a nitrile group.
4-(Piperidin-4-YL)benzylamine: Formed by the reduction of the nitrile group to an amine.
Uniqueness
4-(Piperidin-4-YL)benzonitrile hydrochloride is unique due to its nitrile group, which imparts distinct chemical reactivity compared to similar compounds with different functional groups. This makes it valuable in specific synthetic applications and research studies where the nitrile functionality is required.
Biological Activity
4-(Piperidin-4-YL)benzonitrile hydrochloride, also known by its CAS number 162997-34-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperidine ring attached to a benzonitrile moiety. This configuration is significant as it influences the compound's interactions with biological targets.
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds containing piperidine moieties can display significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Activity : The compound has been evaluated for its potential in cancer therapy. Derivatives of piperidine have been linked to the inhibition of tumor growth through various mechanisms, including enzyme inhibition .
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Interaction : The compound's ability to inhibit AChE suggests it interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
- Receptor Modulation : It may also act on various receptors, including histamine receptors, leading to multiple pharmacological effects .
Table 1: Biological Activity Summary
Activity Type | Effectiveness | Reference |
---|---|---|
Antibacterial | Moderate to strong | |
Anticancer | Promising | |
AChE Inhibition | IC50 values < 5 µM |
Case Study Example
In a study examining the anticancer properties of piperidine derivatives, this compound was found to significantly inhibit cell proliferation in cancer cell lines. The study utilized various assays to determine IC50 values, revealing effective concentrations that warrant further investigation into its therapeutic potential .
Properties
IUPAC Name |
4-piperidin-4-ylbenzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZCFNFGOOKBNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598639 | |
Record name | 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162997-34-4 | |
Record name | 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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